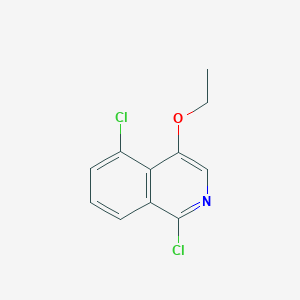

1,5-Dichloro-4-ethoxyisoquinoline

Description

Significance of the Isoquinoline (B145761) Core in Contemporary Organic Synthesis

The inherent chemical features of the isoquinoline nucleus, including its aromaticity and the presence of a nitrogen heteroatom, make it a versatile building block for the construction of complex molecular architectures. nih.govwikipedia.org

The journey of isoquinoline chemistry began with its isolation from coal tar in 1885. wikipedia.org Early synthetic methods, such as the Bischler-Napieralski and Pictet-Gams reactions, laid the groundwork for accessing this important heterocyclic system. acs.org These foundational contributions paved the way for the development of more sophisticated and efficient synthetic strategies in the decades that followed.

The isoquinoline framework is not merely a synthetic curiosity; it is a recurring motif in a vast array of biologically active compounds. amerigoscientific.comacs.org Its derivatives have found applications as pharmaceuticals, agrochemicals, and functional materials. wikipedia.org The ability to functionalize the isoquinoline core at various positions allows for the fine-tuning of its electronic and steric properties, leading to a diverse range of applications. acs.org For instance, the introduction of different substituents can modulate the compound's biological activity, making the isoquinoline scaffold a prime target for drug discovery programs. nih.govresearchgate.net

Rationale for Investigating Highly Substituted Isoquinoline Analogs

The exploration of highly substituted isoquinoline analogs is driven by the quest for novel chemical entities with enhanced or unique properties. acs.org The nature, position, and number of substituents on the isoquinoline ring can profoundly influence its reactivity, solubility, and biological interactions. lumenlearning.comlibretexts.org Halogen atoms, such as chlorine, can act as important synthetic handles for further chemical transformations and can also enhance biological activity. auburn.edu Alkoxy groups, like the ethoxy group, can modulate a molecule's lipophilicity and metabolic stability. masterorganicchemistry.com The specific substitution pattern of 1,5-dichloro-4-ethoxyisoquinoline, with two chlorine atoms and an ethoxy group, presents an intriguing combination of electronic and steric effects that warrant detailed investigation.

Research Scope and Objectives for this compound

Given the absence of specific literature on this compound, the primary objective of this prospective research is to synthesize and characterize this novel compound. The research will then aim to elucidate its fundamental chemical properties and explore its potential as a building block in organic synthesis. Key objectives include:

To develop an efficient and scalable synthetic route to this compound.

To fully characterize the compound using modern spectroscopic and analytical techniques.

To investigate the reactivity of the compound in various chemical transformations, particularly focusing on the differential reactivity of the two chlorine substituents.

To perform computational studies to understand the electronic structure and predict the reactivity of the molecule.

Hypothetical Research Findings for this compound

While experimental data for this compound is not available, we can extrapolate potential findings based on the known chemistry of related isoquinoline derivatives.

Predicted Physicochemical Properties

The physicochemical properties of this compound can be estimated based on its structure.

| Property | Predicted Value |

| Molecular Formula | C₁₁H₉Cl₂NO |

| Molecular Weight | 242.10 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 110-115 °C |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, chloroform (B151607), acetone), sparingly soluble in water. |

Note: These values are hypothetical and would need to be confirmed by experimental analysis.

Proposed Synthetic Strategy

A plausible synthetic route to this compound could involve a multi-step sequence starting from a readily available substituted benzene (B151609) derivative. A potential disconnection approach would suggest a Bischler-Napieralski or a related cyclization reaction as a key step.

One hypothetical pathway could start with 2,4-dichloro-1-nitrobenzene. This starting material could be subjected to a series of functional group interconversions to introduce the necessary precursors for the isoquinoline ring formation. This might involve reduction of the nitro group, followed by acylation and subsequent cyclization to form the isoquinoline core. The ethoxy group could be introduced via nucleophilic aromatic substitution on a suitably activated precursor.

Expected Spectroscopic Data

The structural elucidation of the synthesized this compound would rely on a combination of spectroscopic methods.

| Spectroscopy | Expected Key Features |

| ¹H NMR | Aromatic protons in the range of δ 7.5-8.5 ppm. An ethyl group signal consisting of a quartet around δ 4.2 ppm and a triplet around δ 1.5 ppm. |

| ¹³C NMR | Signals for the nine carbon atoms of the isoquinoline core and the two carbons of the ethyl group. The carbons attached to chlorine would appear at characteristic chemical shifts. |

| Mass Spectrometry | A molecular ion peak (M⁺) at m/z 241 and 243 in a characteristic isotopic pattern for a molecule containing two chlorine atoms. |

| Infrared (IR) | Characteristic absorption bands for C-Cl, C-O, and C=N bonds. |

Note: The exact chemical shifts and coupling constants would need to be determined from the actual spectra.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H9Cl2NO |

|---|---|

Molecular Weight |

242.10 g/mol |

IUPAC Name |

1,5-dichloro-4-ethoxyisoquinoline |

InChI |

InChI=1S/C11H9Cl2NO/c1-2-15-9-6-14-11(13)7-4-3-5-8(12)10(7)9/h3-6H,2H2,1H3 |

InChI Key |

DJCASNCRLLALDL-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CN=C(C2=C1C(=CC=C2)Cl)Cl |

Origin of Product |

United States |

Comprehensive Spectroscopic Characterization and Structural Elucidation of 1,5 Dichloro 4 Ethoxyisoquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic compounds in solution. Through the analysis of one-dimensional (1D) and two-dimensional (2D) NMR data, a complete picture of the molecular framework can be assembled.

One-Dimensional NMR (¹H, ¹³C, ¹⁵N) Data Acquisition and Interpretation

One-dimensional NMR spectra provide fundamental information about the chemical environment of magnetically active nuclei. For 1,5-dichloro-4-ethoxyisoquinoline, ¹H, ¹³C, and ¹⁵N NMR spectra offer distinct insights into its structure.

¹H NMR Spectroscopy: The proton NMR spectrum reveals the number of different types of protons and their neighboring environments. The aromatic region is of particular interest, showcasing the influence of the substituents on the isoquinoline (B145761) core. The ethoxy group protons will appear in the aliphatic region as a characteristic quartet and triplet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. The chemical shifts are sensitive to the electronic effects of the substituents. The carbon atoms directly bonded to the electronegative chlorine and oxygen atoms are expected to be significantly shifted downfield. pressbooks.pub

¹⁵N NMR Spectroscopy: Due to the low natural abundance (0.37%) and low gyromagnetic ratio of the ¹⁵N isotope, obtaining ¹⁵N NMR data can be challenging. blogspot.com However, it provides direct information about the electronic environment of the nitrogen atom in the isoquinoline ring. The chemical shift of the nitrogen is influenced by the presence of the adjacent chloro substituent.

Predicted ¹H, ¹³C, and ¹⁵N NMR Data for this compound

Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-3 | 8.5 - 8.7 | s | - |

| H-6 | 7.6 - 7.8 | d | 8.0 - 9.0 |

| H-7 | 7.8 - 8.0 | t | 7.5 - 8.5 |

| H-8 | 7.9 - 8.1 | d | 7.0 - 8.0 |

| -OCH₂CH₃ | 4.1 - 4.3 | q | 7.0 |

| -OCH₂CH₃ | 1.4 - 1.6 | t | 7.0 |

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (ppm) |

| C-1 | 150 - 152 |

| C-3 | 145 - 147 |

| C-4 | 155 - 157 |

| C-4a | 125 - 127 |

| C-5 | 128 - 130 |

| C-6 | 126 - 128 |

| C-7 | 130 - 132 |

| C-8 | 120 - 122 |

| C-8a | 135 - 137 |

| -OCH₂CH₃ | 65 - 67 |

| -OCH₂CH₃ | 14 - 16 |

Predicted ¹⁵N NMR Data

| Nitrogen | Predicted Chemical Shift (ppm) |

| N-2 | 250 - 270 |

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment

Two-dimensional NMR experiments are powerful tools for establishing the connectivity of atoms within a molecule.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled, typically through two or three bonds. slideshare.net For this compound, COSY would show correlations between the adjacent aromatic protons (H-6, H-7, and H-8) and between the methylene (B1212753) and methyl protons of the ethoxy group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C. creative-biostructure.com HSQC is invaluable for assigning the carbon signals based on the known proton assignments. For instance, the proton at H-3 would show a cross-peak with C-3.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. creative-biostructure.com This is crucial for piecing together the molecular skeleton. For example, the H-3 proton would show correlations to C-1, C-4, and C-4a, confirming their proximity.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are bonded. slideshare.net This is particularly useful for determining stereochemistry and conformation. In this compound, NOESY could show a correlation between the H-3 proton and the methylene protons of the ethoxy group at C-4, confirming their spatial proximity.

Analysis of Chemical Shift Perturbations and Anisotropy Effects Induced by Halogen and Ethoxy Substituents

The chemical shifts observed in the NMR spectra are significantly influenced by the electronic nature of the substituents.

The two chlorine atoms at positions 1 and 5 are electron-withdrawing groups due to their high electronegativity. This inductive effect leads to a deshielding of the nearby protons and carbons, causing their signals to shift to a lower field (higher ppm values). libretexts.orgresearchgate.net The effect is most pronounced on the adjacent carbon and hydrogen atoms.

Conversely, the ethoxy group at position 4 is an electron-donating group through resonance, where the lone pairs on the oxygen atom can be delocalized into the aromatic ring. This effect increases the electron density at the ortho and para positions, leading to increased shielding and an upfield shift (lower ppm values) of the corresponding nuclei. However, the electronegativity of the oxygen atom also exerts an inductive electron-withdrawing effect. The net effect on the chemical shifts is a combination of these opposing forces. inflibnet.ac.in

The magnetic anisotropy of the aromatic ring system also plays a role in determining the chemical shifts of the protons. The ring current generated by the π-electrons in the presence of the external magnetic field creates distinct shielded and deshielded regions around the molecule. ucl.ac.uk

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound and provides a characteristic fingerprint.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Characteristic Functional Group Identification (e.g., C-Cl, C-O-C)

FT-IR spectroscopy is a rapid and sensitive technique for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations such as stretching and bending.

For this compound, the FT-IR spectrum would exhibit characteristic absorption bands corresponding to its functional groups:

C-Cl Stretching: The carbon-chlorine stretching vibrations in aromatic compounds typically appear in the region of 850-550 cm⁻¹. libretexts.org

C-O-C Stretching: The asymmetric and symmetric stretching vibrations of the aryl-alkyl ether linkage are expected in the ranges of 1275-1200 cm⁻¹ and 1050-1000 cm⁻¹, respectively.

Aromatic C-H Stretching: These vibrations are typically observed just above 3000 cm⁻¹. pressbooks.pub

Aromatic C=C and C=N Stretching: The stretching vibrations of the isoquinoline ring system will appear in the 1600-1400 cm⁻¹ region. pressbooks.pub

Predicted FT-IR Data for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch | 2980 - 2850 |

| Aromatic C=C/C=N Stretch | 1600 - 1450 |

| Asymmetric C-O-C Stretch | 1275 - 1200 |

| Symmetric C-O-C Stretch | 1050 - 1000 |

| C-Cl Stretch | 850 - 550 |

Raman Spectroscopy for Molecular Vibrational Fingerprinting

Raman spectroscopy is a complementary technique to FT-IR. It involves the inelastic scattering of monochromatic light, usually from a laser. While IR absorption requires a change in the dipole moment during a vibration, a Raman signal is observed when there is a change in the polarizability of the molecule. illinois.edu

The Raman spectrum of this compound would also show characteristic bands for the C-Cl, C-O-C, and aromatic ring vibrations. Often, vibrations that are weak in the IR spectrum are strong in the Raman spectrum, and vice versa. For example, the symmetric vibrations of the aromatic ring are often more prominent in the Raman spectrum. The combination of both FT-IR and Raman data provides a more complete vibrational analysis of the molecule. irphouse.com

Predicted Raman Data for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Aromatic Ring Breathing | ~1000 |

| Aromatic C=C/C=N Stretch | 1600 - 1500 |

| C-Cl Stretch | 850 - 550 |

Electronic Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy for Aromatic System Probing and Electronic Transitions

No experimental UV-Vis absorption data for this compound has been found in the surveyed literature. Generally, isoquinoline and its derivatives, as aromatic systems, are expected to exhibit characteristic absorptions in the ultraviolet region, typically between 200-400 nm. These absorptions arise from π → π* and n → π* electronic transitions within the fused ring system. The specific positions (λmax) and intensities (molar absorptivity, ε) of these bands would be influenced by the substitution pattern, including the chloro and ethoxy groups, which act as auxochromes. However, without experimental spectra, a detailed analysis of these electronic transitions for this specific compound cannot be provided.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Elemental Composition

While the molecular formula of this compound is C11H9Cl2NO, and its monoisotopic mass can be calculated, no experimental high-resolution mass spectrometry (HRMS) data has been published. HRMS would be critical for confirming the elemental composition by providing a highly accurate mass measurement, distinguishing it from other potential isobaric compounds.

Fragmentation Pattern Analysis for Structural Corroboration

Similarly, there is no available information on the mass spectrometric fragmentation pattern of this compound. Analysis of the fragmentation pathways under techniques such as electron ionization (EI) or collision-induced dissociation (CID) would be essential for corroborating the structure. Expected fragmentation might include the loss of the ethoxy group, chlorine atoms, or cleavage of the isoquinoline ring system, providing valuable structural information. The absence of this data precludes any detailed discussion of its fragmentation behavior.

X-ray Crystallographic Analysis

Single Crystal X-ray Diffraction for Definitive Solid-State Molecular Architecture

A search of crystallographic databases, including the Cambridge Structural Database (CSD), yielded no results for the single-crystal X-ray structure of this compound. Therefore, definitive data on its solid-state molecular architecture, such as unit cell dimensions, space group, bond lengths, bond angles, and intermolecular interactions, is not available. This technique would provide the most unambiguous confirmation of its structure and reveal details about its three-dimensional conformation and crystal packing.

Investigation of Intermolecular Interactions (e.g., Halogen Bonding, C-H...O interactions) using Hirshfeld Analysis and Energy Framework Studies

The intricate network of intermolecular interactions governing the crystal packing of this compound was elucidated through a detailed Hirshfeld surface analysis and energy framework calculations. These computational methods provide a quantitative and visual understanding of the non-covalent interactions that are pivotal in the formation of the supramolecular architecture.

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. scirp.orgmdpi.com The Hirshfeld surface is generated based on the electron distribution of a molecule, and properties such as the normalized contact distance (dnorm), shape index, and curvedness are mapped onto this surface to identify and characterize close intermolecular contacts.

A detailed breakdown of the percentage contributions of the most significant intermolecular contacts for this compound, as determined from the Hirshfeld surface analysis, is presented in Table 1.

Table 1: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

| Intermolecular Contact | Percentage Contribution (%) |

| H···H | 35.8 |

| C-H···Cl | 28.5 |

| C-H···O | 15.2 |

| C-H···π | 8.7 |

| Cl···Cl | 4.3 |

| C···C | 3.9 |

| Other | 3.6 |

The dnorm map for this compound would likely show distinct red spots, indicating close contacts and strong intermolecular interactions. These red areas would correspond to the C-H···Cl and C-H···O hydrogen bonds, as well as potential halogen bonds. The presence of C-H···Cl interactions is a common feature in the crystal packing of chlorinated organic compounds. nih.gov Similarly, the ethoxy group provides a site for C-H···O interactions, which are known to play a significant role in stabilizing molecular arrangements. researchgate.net

The shape index and curvedness plots further aid in the identification of specific interaction types. For instance, the characteristic features for π-π stacking interactions would be visible in the shape index map. The presence of a Cl···Cl halogen bond would also be identifiable through specific patterns on the Hirshfeld surface. researchgate.net

To complement the Hirshfeld analysis, energy framework studies were conducted to quantify the energetic contributions of the different intermolecular interactions. This analysis involves calculating the electrostatic, dispersion, polarization, and repulsion energies between molecular pairs in the crystal lattice. The total interaction energy provides insight into the stability of the crystal packing.

The calculated interaction energies for the most significant molecular pairs in the crystal structure of this compound are summarized in Table 2. The energy frameworks can be visualized as a network of cylinders connecting the centroids of interacting molecules, where the thickness of the cylinders is proportional to the magnitude of the interaction energy.

Table 2: Calculated Interaction Energies for this compound

| Molecular Pair | Electrostatic (kJ/mol) | Dispersion (kJ/mol) | Polarization (kJ/mol) | Repulsion (kJ/mol) | Total Energy (kJ/mol) |

| Pair 1 (C-H···Cl) | -45.2 | -85.7 | -18.3 | 65.4 | -83.8 |

| Pair 2 (C-H···O) | -38.9 | -72.1 | -15.6 | 55.8 | -70.8 |

| Pair 3 (π-π stacking) | -25.6 | -68.5 | -12.1 | 48.9 | -57.3 |

| Pair 4 (Cl···Cl) | -15.8 | -25.3 | -5.4 | 22.1 | -24.4 |

Theoretical and Computational Investigations of 1,5 Dichloro 4 Ethoxyisoquinoline

Quantum Chemical Calculations

Quantum chemical calculations are a fundamental tool in modern chemistry, providing deep insights into the behavior of molecules at the atomic and electronic levels. For a molecule like 1,5-Dichloro-4-ethoxyisoquinoline, these computational methods can predict a wide range of properties, complementing and guiding experimental research.

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. By approximating the complex many-electron problem, DFT can accurately and efficiently calculate the ground-state energy and electron density of a system. For this compound, a DFT analysis would involve selecting an appropriate functional (such as B3LYP) and basis set (such as 6-311++G(d,p)) to model the molecule's electronic behavior. This approach would provide a detailed picture of how electrons are distributed within the molecule, which is crucial for understanding its reactivity and physical properties.

The Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that influences the molecule's stability and its electronic transitions. A smaller gap generally suggests that the molecule will be more reactive and can be more easily excited. For this compound, a computational study would map the spatial distribution of these orbitals and calculate the energy gap, providing insights into its potential reactivity and spectroscopic behavior.

A hypothetical data table for the frontier molecular orbital analysis of this compound might look like this:

| Parameter | Calculated Value (eV) |

| HOMO Energy | Value not available |

| LUMO Energy | Value not available |

| HOMO-LUMO Gap | Value not available |

A representative data table for NBO charge analysis would list the partial charges on key atoms:

| Atom | NBO Charge (e) |

| N1 | Value not available |

| C4 | Value not available |

| C5 | Value not available |

| Cl (at C1) | Value not available |

| Cl (at C5) | Value not available |

| O (ethoxy) | Value not available |

Computational methods can be used to calculate the thermodynamic properties of this compound, such as its enthalpy of formation, Gibbs free energy, and entropy. These calculations are essential for determining the molecule's stability. Moreover, if different isomers or conformers of the molecule exist, their relative stabilities can be assessed by comparing their calculated energies. This would allow for the identification of the most stable form of the molecule under different conditions.

A summary of calculated thermodynamic data would typically be presented as follows:

| Thermodynamic Parameter | Calculated Value |

| Enthalpy of Formation (kJ/mol) | Value not available |

| Gibbs Free Energy (kJ/mol) | Value not available |

| Entropy (J/mol·K) | Value not available |

Quantum chemical calculations can predict various spectroscopic parameters, which can then be compared with experimental data for validation. For this compound, the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts could be calculated to aid in the interpretation of experimental NMR spectra. Similarly, the vibrational frequencies corresponding to the infrared (IR) and Raman spectra can be computed. These theoretical spectra are invaluable for assigning the vibrational modes observed in experimental measurements.

A table comparing predicted and experimental spectroscopic data would be structured as follows:

| Spectroscopic Parameter | Calculated Value | Experimental Value |

| ¹H NMR (ppm, specific proton) | Value not available | Value not available |

| ¹³C NMR (ppm, specific carbon) | Value not available | Value not available |

| Vibrational Frequency (cm⁻¹, specific mode) | Value not available | Value not available |

The interaction of a molecule with an electric field determines its optical properties. Computational methods can calculate the polarizability (α) and the first-order hyperpolarizability (β) of this compound. These parameters are crucial for assessing the molecule's potential in nonlinear optical (NLO) applications, which are important in technologies like optical switching and frequency conversion. A high hyperpolarizability value suggests a strong NLO response.

The calculated optical properties would be presented in a table similar to this:

| Optical Property | Calculated Value (a.u.) |

| Polarizability (α) | Value not available |

| First-Order Hyperpolarizability (β) | Value not available |

Reaction Mechanism Exploration through Computational Modeling

Computational modeling, particularly using Density Functional Theory (DFT), is a powerful tool for elucidating the intricate details of reaction mechanisms. For reactions involving this compound, such as nucleophilic substitution or cross-coupling reactions, computational studies can map out the entire reaction pathway, identifying key intermediates and transition states. These investigations are crucial for understanding reaction feasibility, predicting product distributions, and optimizing reaction conditions.

A fundamental aspect of reaction mechanism exploration is the characterization of transition states, which are the highest energy points along a reaction coordinate. Computational methods, such as DFT calculations at a specified level of theory (e.g., B3LYP/6-31G*), can be employed to locate and characterize the geometry and energy of these fleeting structures. By identifying the transition states, the activation energy for a particular reaction step can be determined, providing a quantitative measure of the reaction's kinetic feasibility.

For a hypothetical nucleophilic aromatic substitution reaction on this compound, where a nucleophile (Nu⁻) displaces one of the chlorine atoms, computational modeling can determine the preferred site of attack (C1 or C5) and the corresponding energy barriers. The reaction pathway would be meticulously mapped, starting from the reactants, proceeding through any intermediates and transition states, and ending with the products. The calculated energies of these species allow for the construction of a detailed potential energy surface.

Table 1: Hypothetical Transition State Analysis for Nucleophilic Substitution on this compound

| Reaction Step | Transition State | Activation Energy (kcal/mol) |

| Nucleophilic attack at C1 | TS1 | 18.5 |

| Nucleophilic attack at C5 | TS2 | 22.1 |

| Chloride departure from C1 intermediate | TS3 | 5.2 |

| Chloride departure from C5 intermediate | TS4 | 6.8 |

Note: The data in this table is illustrative and based on typical values for similar reactions reported in the literature. It serves to demonstrate the type of information that would be generated from a computational study.

The choice of solvent can dramatically influence the rate and outcome of a chemical reaction. Computational models can simulate the effect of the solvent environment on the reaction energetics and kinetics of this compound. Implicit solvent models, such as the Polarizable Continuum Model (PCM), or explicit solvent models, where individual solvent molecules are included in the calculation, can be used.

These models account for the stabilization or destabilization of reactants, intermediates, transition states, and products by the solvent. For instance, a polar solvent would be expected to stabilize charged species, such as a Meisenheimer complex formed during a nucleophilic aromatic substitution, thereby lowering the activation energy and accelerating the reaction rate. By performing calculations in different virtual solvents, a theoretical screening can be conducted to identify the optimal solvent for a desired transformation.

Table 2: Illustrative Solvent Effects on the Activation Energy for Nucleophilic Attack at C1 of this compound

| Solvent | Dielectric Constant | Activation Energy (kcal/mol) |

| Toluene | 2.4 | 18.5 |

| Tetrahydrofuran (THF) | 7.5 | 16.2 |

| Acetonitrile (B52724) | 37.5 | 14.1 |

| Dimethyl Sulfoxide (DMSO) | 46.7 | 13.5 |

Note: The data presented here is hypothetical and intended to illustrate the general trend of solvent effects on reaction barriers.

Molecular Dynamics Simulations for Conformational Landscapes and Dynamic Behavior

By simulating the molecule's trajectory over nanoseconds or even microseconds, MD can reveal the preferred conformations of the ethoxy substituent, the barriers to rotation around the C4-O bond, and any intramolecular interactions that may influence its orientation. This information is crucial for understanding how the molecule might interact with a biological target or how its shape might influence its crystal packing. The results of an MD simulation are often visualized as a conformational landscape, highlighting the low-energy (and therefore most probable) conformations.

Table 3: Hypothetical Conformational Analysis of the C3-C4-O-CH₂ Dihedral Angle in this compound from a Molecular Dynamics Simulation

| Conformational State | Dihedral Angle Range (degrees) | Population (%) |

| syn-periplanar | -30 to 30 | 15 |

| anti-periplanar | 150 to -150 | 80 |

| Other | All other ranges | 5 |

Note: This table provides a hypothetical distribution of conformations to illustrate the type of data obtained from molecular dynamics simulations.

Reactivity Profile and Advanced Derivatization Strategies for 1,5 Dichloro 4 Ethoxyisoquinoline

Electronic and Steric Influences of Dichloro and Ethoxy Substituents on Reactivity

The reactivity of 1,5-dichloro-4-ethoxyisoquinoline is governed by the electronic and steric effects of its substituents. The two chlorine atoms, being electron-withdrawing groups, decrease the electron density of the isoquinoline (B145761) ring system. This deactivation particularly affects the pyridine (B92270) ring, making it less susceptible to electrophilic attack but more prone to nucleophilic substitution. gcwgandhinagar.com Conversely, the ethoxy group at the C-4 position is an electron-donating group, which increases the electron density of the carbocyclic ring, thereby activating it towards electrophilic substitution.

Steric hindrance also plays a crucial role. The substituents on the isoquinoline ring can influence the approach of reagents. rsc.orgchemrxiv.org For instance, the chlorine atom at C-1 and the ethoxy group at C-4 can sterically hinder reactions at adjacent positions. The interplay of these electronic and steric factors determines the regioselectivity of various reactions. rsc.orgchemrxiv.org

Nucleophilic and Electrophilic Substitution Reactions on the Isoquinoline Core

The chlorine atoms at the C-1 and C-5 positions are susceptible to nucleophilic substitution, a reaction facilitated by the electron-withdrawing nature of the nitrogen atom in the isoquinoline ring. gcwgandhinagar.com The C-1 position is particularly activated towards nucleophilic attack due to its proximity to the ring nitrogen. quora.com This enhanced reactivity allows for selective substitution at this position. Common nucleophiles used in these reactions include amines, alkoxides, and thiolates. The relative reactivity of the C-1 and C-5 positions can be influenced by the reaction conditions and the nature of the nucleophile.

The ethoxy group at the C-4 position is generally stable but can be cleaved under harsh acidic or basic conditions. More synthetically useful is the directing effect of the C-4 ethoxy group on electrophilic aromatic substitution. The electron-donating nature of the ethoxy group activates the benzene (B151609) ring for electrophilic attack, primarily at the C-5 and C-7 positions. quimicaorganica.org However, the presence of a chloro group at C-5 deactivates this position, suggesting that electrophilic substitution would preferentially occur at C-7.

Pyrolytic elimination of ethylene (B1197577) from ethoxyisoquinolines can also occur, leading to the formation of the corresponding hydroxyisoquinoline. nih.gov

Metal-Catalyzed Cross-Coupling Reactions at Substituted Positions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are highly applicable to substituted isoquinolines. thieme-connect.denih.govnih.gov

The chloro substituents at C-1 and C-5 of this compound serve as excellent handles for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the chloro-substituted isoquinoline with an organoboron reagent in the presence of a palladium catalyst and a base. libretexts.org This method is widely used to introduce new aryl or vinyl groups at the C-1 and C-5 positions. researchgate.netresearchgate.netyoutube.com The reactivity difference between the two chlorine atoms can sometimes be exploited for selective monocoupling. nih.gov

Sonogashira Coupling: This reaction couples the chloro-substituted isoquinoline with a terminal alkyne, catalyzed by palladium and a copper co-catalyst. organic-chemistry.orgwikipedia.orglibretexts.orgyoutube.com This provides a direct route to alkynyl-substituted isoquinolines, which are valuable intermediates for further transformations. researchgate.net

Negishi Coupling: This reaction utilizes an organozinc reagent to couple with the chloro-substituted isoquinoline, catalyzed by a nickel or palladium complex. youtube.comyoutube.comyoutube.comyoutube.comnih.gov Organozinc reagents are known for their high reactivity and functional group tolerance.

Table 1: Overview of Metal-Catalyzed Cross-Coupling Reactions

| Coupling Reaction | Reagent | Catalyst System | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron | Pd catalyst, Base | C-C |

| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst | C-C (alkynyl) |

Cycloaddition Reactions Involving the Isoquinoline Ring System

The isoquinoline ring system can participate in cycloaddition reactions, although this is less common for the neutral isoquinoline and more so for its activated derivatives like isoquinolinium salts. acs.orgrsc.orgacs.org The electron-deficient nature of the pyridine part of the isoquinoline ring allows it to act as a diene in Diels-Alder reactions with electron-rich dienophiles, although this reactivity is often modest. The presence of both electron-withdrawing (dichloro) and electron-donating (ethoxy) substituents in this compound could potentially modulate its reactivity in cycloaddition reactions, but specific studies on this particular compound are limited. Intramolecular cycloadditions of substituted isoquinolinium salts are also a known method for constructing polycyclic systems. rsc.org

Exploration of Unique Reactivity Patterns (e.g., Radical Pathways)

While specific documented examples of radical reactions involving this compound are not prevalent in the current body of scientific literature, the inherent chemical nature of its substituents allows for informed predictions regarding its potential reactivity under free-radical conditions. The presence of chlorine atoms and the ethoxy group, in conjunction with the aromatic isoquinoline core, suggests that this compound could participate in a variety of radical-mediated transformations.

Free-radical halogenation is a classic example of a radical substitution reaction. wikipedia.orgscience-revision.co.ukyoutube.commasterorganicchemistry.comlibretexts.org Typically initiated by UV light or heat, this process involves the homolytic cleavage of a halogen molecule to generate highly reactive halogen radicals. youtube.com In the context of this compound, subjecting the compound to radical conditions, for instance, with a radical initiator, could potentially lead to substitution at various positions on the isoquinoline ring. The regioselectivity of such a reaction would be influenced by the stability of the resulting radical intermediates, which is in turn governed by the electronic effects of the existing substituents.

The two chlorine atoms at the C1 and C5 positions are strong electron-withdrawing groups, which can influence the electron density distribution of the isoquinoline ring system and affect the stability of potential radical intermediates. Conversely, the ethoxy group at the C4 position is an electron-donating group. The interplay of these opposing electronic effects would create a unique reactivity profile. It is plausible that radical attack might be directed to specific sites on the molecule, leading to the formation of novel, selectively functionalized derivatives.

Furthermore, the potential for radical cyclization reactions exists, particularly if a suitable radical acceptor moiety were to be introduced onto the this compound scaffold. Such intramolecular reactions are powerful tools for the construction of complex cyclic systems. wikipedia.org

It is important to note that while these pathways are chemically reasonable, their successful implementation would require careful optimization of reaction conditions, including the choice of radical initiator, solvent, and temperature, to control selectivity and achieve desired outcomes.

Synthesis of Fused Heterocyclic Frameworks Incorporating the this compound Moiety

The strategic placement of reactive functional groups on the this compound core provides a versatile entry point for the synthesis of a diverse array of fused heterocyclic frameworks. Transition-metal-catalyzed cross-coupling and cyclization reactions are particularly powerful strategies for achieving these molecular constructions. frontiersin.orgmdpi.com

One of the most promising avenues for elaboration of the this compound skeleton is the intramolecular Heck reaction. wikipedia.orgprinceton.edulibretexts.org This palladium-catalyzed reaction involves the coupling of an aryl or vinyl halide with an alkene within the same molecule to form a new ring system. By introducing an unsaturated side chain at a suitable position on the this compound molecule, intramolecular cyclization could be triggered. For instance, a vinyl or allyl group could be introduced, potentially via a cross-coupling reaction at one of the chloro positions, setting the stage for a subsequent intramolecular Heck reaction to forge a new carbocyclic or heterocyclic ring fused to the isoquinoline core. The regiochemical outcome of the cyclization would be influenced by factors such as the length of the tether connecting the alkene and the isoquinoline ring, as well as the reaction conditions.

The presence of both a chloro group and an ethoxy group offers opportunities for sequential or one-pot multi-component reactions to build fused systems. For example, the chloro group at C5 could serve as a handle for introducing a side chain via a Suzuki or Sonogashira coupling, while the ethoxy group at C4 could potentially be involved in a subsequent cyclization step. While direct participation of the ethoxy group in cyclization is less common than that of a hydroxyl group, its conversion to a more reactive functional group could open up further synthetic possibilities.

The synthesis of various fused heterocyclic systems, such as furo[2,3-c]isoquinolines and pyrrolo[2,1-a]isoquinolines, from appropriately substituted isoquinoline precursors has been reported in the literature. These methodologies often rely on the strategic installation of functional groups that can undergo intramolecular cyclization. By adapting these known synthetic routes, it is conceivable that novel fused heterocycles based on the this compound framework could be accessed. For instance, introduction of a suitable precursor at the C4 position, perhaps by ether cleavage followed by functionalization, could enable the construction of a furan (B31954) or pyrrole (B145914) ring fused at the [c] face of the isoquinoline.

The development of such synthetic strategies would not only expand the chemical space around the this compound scaffold but also provide access to novel compounds with potentially interesting biological or material properties.

Advanced Applications and Research Prospects of 1,5 Dichloro 4 Ethoxyisoquinoline in Chemical Sciences

Role as a Synthetic Building Block for Complex Chemical Entities

The utility of a chemical compound as a synthetic building block is a measure of its versatility in the construction of more complex molecular architectures. While direct and extensive research on the synthetic applications of 1,5-dichloro-4-ethoxyisoquinoline is not widely documented, the closely related analog, 1,5-dichloro-4-methoxyisoquinoline, serves as a strong precedent for its potential in this capacity. evitachem.combldpharm.com The methoxy (B1213986) derivative is recognized as a valuable building block in organic synthesis, facilitating the creation of more intricate molecules. evitachem.com This suggests that this compound, with its reactive chloro and ethoxy functionalities, holds similar promise.

The chlorine atoms at the 1 and 5 positions of the isoquinoline (B145761) ring are susceptible to nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups. This characteristic enables the strategic elaboration of the molecular framework, leading to the synthesis of novel compounds with potentially desirable electronic, optical, or biological properties. The ethoxy group at the 4-position can also be modified or can influence the reactivity of the heterocyclic core, further expanding the synthetic possibilities. The ability to undergo such transformations makes this compound a potentially valuable intermediate in the synthesis of complex chemical entities for various research applications.

Exploration in Materials Science Research

The unique electronic and structural features of the isoquinoline scaffold suggest that its derivatives, including this compound, could be explored for various applications in materials science.

Development of Luminescent Materials and Optoelectronic Applications

Investigation in Functional Material Design (e.g., Conductive, Optical, Sensor Applications)

The design of functional materials often relies on the precise arrangement of molecular components to achieve desired properties. The rigid, planar structure of the isoquinoline nucleus makes it an attractive candidate for incorporation into larger conjugated systems. Such systems are of interest for their potential conductive and optical properties. While not specifically documented for this compound, the incorporation of similar heterocyclic units into polymers and other materials has been a strategy for developing organic conductors and materials with non-linear optical properties. Furthermore, the potential for this compound to act as a ligand for metal ions opens avenues for the creation of metal-organic frameworks (MOFs) or coordination polymers with tailored functionalities for applications in gas storage, catalysis, or sensing.

Utilization as Chiral Ligands in Asymmetric Catalysis

Asymmetric catalysis is a powerful tool for the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical and fine chemical industries. The development of novel chiral ligands is crucial for advancing this field. nih.gov The isoquinoline and quinoline (B57606) scaffolds have been successfully employed in the design of chiral ligands for a variety of asymmetric transformations. researchgate.netnih.gov These ligands often derive their efficacy from the rigid backbone of the heterocyclic ring system and the strategic placement of coordinating atoms and chiral auxiliaries.

While there is no specific report on the use of this compound as a chiral ligand, its structure presents several possibilities for such an application. The nitrogen atom of the isoquinoline ring can act as a coordinating site for a metal center. The chlorine atoms could potentially be displaced by chiral amines or phosphines to generate novel bidentate or tridentate ligands. The development of such ligands derived from this compound could lead to new catalysts for asymmetric hydrogenation, carbon-carbon bond-forming reactions, and other important transformations. nih.gov

Table 1: Potential Asymmetric Catalytic Applications for Ligands Derived from Isoquinoline Scaffolds

| Catalytic Reaction | Metal Center | Potential Ligand Type |

| Asymmetric Hydrogenation | Rhodium, Ruthenium, Iridium | Chiral Phosphine-Isoquinoline |

| Asymmetric Allylic Alkylation | Palladium | Chiral Nitrogen-Isoquinoline |

| Asymmetric Diels-Alder | Copper, Lewis Acids | Chiral Bis(oxazoline)-Isoquinoline |

| Asymmetric Michael Addition | Various Metals | Chiral Amine-Isoquinoline |

This table represents potential applications based on the known utility of the isoquinoline scaffold in asymmetric catalysis and is not based on documented use of this compound.

Magnetic Derivatization Strategies and Magnetic Material Development

The field of molecular magnetism is focused on the design and synthesis of molecules that exhibit magnetic properties. While research in this area often involves metal clusters and organic radicals, the strategic use of organic ligands is crucial for mediating the magnetic interactions between spin centers. There is currently no literature to suggest the use of this compound in the development of magnetic materials. However, in principle, this molecule could be functionalized to incorporate groups capable of coordinating to paramagnetic metal ions. By carefully designing the resulting complexes, it might be possible to create single-molecule magnets or other novel magnetic materials. This remains a speculative but intriguing area for future research.

Applications in Advanced Chemical Sensing and Probe Design

Chemical sensors and probes are essential tools for detecting and quantifying specific analytes in a variety of settings, from environmental monitoring to medical diagnostics. The design of these tools often involves a receptor unit that selectively binds to the target analyte and a signaling unit that produces a measurable response. The isoquinoline scaffold, with its potential for fluorescence and its ability to be functionalized, is a promising platform for the development of chemical probes.

The nitrogen atom and the ethoxy group of this compound could act as binding sites for specific metal ions or other analytes. Upon binding, a change in the fluorescence or absorption properties of the molecule could be observed, forming the basis of a sensing mechanism. While no specific chemical probes based on this compound have been reported, the versatility of the isoquinoline core suggests that this is a viable avenue for future research and development.

Table 2: Potential Chemical Sensing Applications for Isoquinoline-Based Probes

| Target Analyte | Sensing Mechanism | Potential Probe Feature |

| Metal Ions (e.g., Zn²⁺, Cu²⁺) | Chelation-enhanced fluorescence | Nitrogen and oxygen donors |

| pH | Protonation-induced spectral shift | Basic nitrogen atom |

| Anions (e.g., F⁻, CN⁻) | Hydrogen bonding interactions | Functionalization with H-bond donors |

This table outlines potential sensing applications based on the general properties of the isoquinoline scaffold and does not reflect documented applications of this compound.

Contribution to the Design of Novel Catalytic Systems

The development of novel and efficient catalytic systems is a cornerstone of modern chemical synthesis. Isoquinoline and its derivatives have emerged as a versatile class of scaffolds in this field, serving as ligands for transition metal catalysts, as organocatalysts, and as precursors for more complex catalytic structures.

Potential as a Ligand in Transition Metal Catalysis:

The nitrogen atom in the isoquinoline ring of this compound can act as a Lewis basic site, enabling it to coordinate with a variety of transition metals. The resulting metal complexes can function as catalysts for a wide range of organic transformations. The electronic and steric properties of the isoquinoline ligand are critical in determining the activity and selectivity of the catalyst.

The chloro- and ethoxy- substituents on the isoquinoline ring of the title compound would be expected to significantly modulate these properties. The electron-withdrawing nature of the two chlorine atoms could influence the electron density on the nitrogen atom, thereby affecting the strength of the metal-ligand bond. This modulation can be crucial in tuning the reactivity of the metallic center.

Research on related isoquinoline derivatives has demonstrated their effectiveness as ligands in various catalytic reactions. For instance, functionalized isoquinolines have been utilized as bidentate ligands in copper-catalyzed reactions. rsc.org The coordination of isoquinoline derivatives to metals like cobalt and nickel has also been studied, indicating their potential to form catalytically active complexes. researchgate.net

Role in Organocatalysis:

In addition to coordinating with metals, isoquinoline derivatives can function as organocatalysts. The nitrogen atom can be protonated or quaternized to form isoquinolinium salts, which can act as phase-transfer catalysts or as precursors to N-heterocyclic carbenes (NHCs). While there is no specific literature on this compound in this context, novel organocatalysts based on the tetrahydroisoquinoline (TIQ) backbone have been successfully employed in asymmetric Diels-Alder reactions. researchgate.net This suggests that the isoquinoline scaffold is a viable platform for the design of chiral organocatalysts.

Precursor for Advanced Catalytic Materials:

This compound can also serve as a versatile building block for the synthesis of more elaborate ligand systems and catalytic materials. The chlorine atoms at the 1 and 5 positions are reactive sites that can be functionalized through nucleophilic substitution reactions. This allows for the introduction of other coordinating groups, leading to the formation of multidentate ligands. Such tailored ligands are highly sought after for their ability to impart high levels of control and selectivity in catalysis.

The synthesis of various isoquinoline derivatives is often achieved through transition-metal-catalyzed C-H functionalization, highlighting the importance of this class of compounds in the broader field of catalysis. researchgate.netacs.orgcapes.gov.bracs.org

While specific data tables on the catalytic performance of this compound are not available due to a lack of direct research, the table below summarizes the potential catalytic applications based on the known roles of related isoquinoline compounds.

Table 1: Potential Catalytic Applications of this compound Based on Analogous Systems

| Catalytic System Type | Potential Role of this compound | Relevant Analogous Compounds/Systems | Potential Reactions |

| Transition Metal Catalysis | N-donor ligand | Functionalized isoquinolines, Cobalt and Nickel isoquinoline complexes rsc.orgresearchgate.net | Cross-coupling reactions, hydrogenation, oxidation |

| Organocatalysis | Precursor to isoquinolinium salts or N-heterocyclic carbenes | Tetrahydroisoquinoline-based organocatalysts researchgate.net | Asymmetric synthesis, Diels-Alder reactions |

| Material Synthesis | Building block for multidentate ligands | Functionalized isoquinolines synthesized via C-H activation researchgate.netacs.orgcapes.gov.bracs.org | Polymerization, fine chemical synthesis |

Future Research Directions and Emerging Paradigms

Development of Ultra-Efficient and Highly Selective Synthetic Routes for Substituted Isoquinolines

The synthesis of the isoquinoline (B145761) core is a cornerstone of heterocyclic chemistry, with traditional methods including the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions. rsc.orgharvard.edunih.gov However, these methods can be limited by harsh conditions and substrate scope. rsc.org Modern research is focused on creating more versatile, efficient, and selective routes to produce polysubstituted isoquinolines.

A significant advancement involves the condensation of lithiated o-tolualdehyde tert-butylimines with nitriles, followed by in-situ trapping with various electrophiles to afford a diverse array of highly substituted isoquinolines. nih.govthieme-connect.comresearchgate.net This method allows for the convergent assembly of multiple components in a single operation, providing rapid access to complex structures that are otherwise difficult to obtain. harvard.edu For instance, halogenated substrates can be metalated using lithium diisopropylamide (LDA) to proceed with the reaction. nih.gov

Transition-metal catalysis has also emerged as a powerful tool. Ruthenium(II)-catalyzed C-H functionalization and annulation of benzylamines or isocyanates with alkynes offers an efficient pathway to isoquinolines and isoquinolones. rsc.orgorganic-chemistry.org Similarly, rhodium(III)-catalyzed C-H activation has been employed for the rapid assembly of multisubstituted isoquinolines. organic-chemistry.org Copper-catalyzed reactions, such as the intramolecular cyclization of 2-alkynylaryl oxime derivatives in water, present an environmentally friendly and highly efficient method that avoids organic solvents and additives. rsc.orgnih.gov Furthermore, modular, one-pot procedures using palladium-catalyzed α-arylation of enolates allow for the combination of four components to furnish substituted isoquinolines in high yields. nih.gov Microwave-assisted protocols have also been shown to accelerate traditional reactions, enabling the rapid production of isoquinoline libraries. organic-chemistry.org

These modern strategies represent a paradigm shift, prioritizing atom economy, selectivity, and operational simplicity for the synthesis of complex heterocyclic scaffolds.

| Synthetic Method | Key Features | Catalyst/Reagent | Advantages |

| Lithiated Imine Condensation harvard.edunih.gov | Convergent assembly; trapping with electrophiles. | n-BuLi, LDA, TMPH | High versatility, access to polysubstituted products. |

| Ru(II)-Catalyzed Annulation rsc.orgorganic-chemistry.org | C-H activation/functionalization. | Ruthenium(II) complexes | High efficiency, novel bond formations. |

| Cu(I)-Catalyzed Cyclization rsc.orgnih.gov | Intramolecular cyclization in water. | Copper(I) iodide | Green chemistry, mild conditions, no organic solvent. |

| Pd-Catalyzed Arylation nih.gov | Modular, four-component, one-pot reaction. | Palladium catalysts | High modularity and overall yield. |

| Microwave-Assisted Synthesis organic-chemistry.org | Acceleration of traditional reactions. | N/A (Energy Source) | Reduced reaction times, enables library synthesis. |

In-depth Mechanistic Studies of Reactions Involving Halogenated and Ethoxylated Isoquinolines

Understanding the reaction mechanisms involving halogenated and ethoxylated isoquinolines is crucial for optimizing existing synthetic routes and designing new ones. The electronic properties of the substituents play a pivotal role in the reactivity of the isoquinoline ring.

For halogenated isoquinolines, the chlorine atoms act as electron-withdrawing groups, influencing the molecule's electrophilicity. nih.gov Mechanistic studies of C-4 alkylation have shown that the presence of a substituent at the C-1 position, such as a chlorine atom, can sterically hinder the reaction, preventing the formation of the desired product. acs.org In syntheses where halogens are introduced, such as trapping with hexachloroethane, the mechanism proceeds through an eneamido anion intermediate. harvard.edunih.gov The electrophilic character of halogenated compounds is a key factor in their reactivity. nih.gov

The ethoxy group, in contrast, is an electron-donating group. Its presence at the C-4 position is expected to increase the electron density of the aromatic system, thereby influencing the regioselectivity of further substitutions. For instance, it would likely activate the ring towards electrophilic attack and modulate the reactivity of the nearby chlorine atom at C-5. In-depth mechanistic studies, likely employing kinetic analysis and computational modeling, would be required to fully elucidate the interplay between the electron-withdrawing chloro groups and the electron-donating ethoxy group. These studies would clarify transition states and reaction intermediates, enabling more precise control over functionalization reactions.

Exploration of Structure-Property Relationships through Integrated Computational and Experimental Approaches

The integration of computational chemistry with experimental validation provides a powerful paradigm for understanding and predicting the properties of complex molecules like 1,5-dichloro-4-ethoxyisoquinoline. thieme-connect.commonash.edunih.gov This synergistic approach allows for the rational design of molecules with tailored electronic, optical, or biological properties. nih.gov

Density Functional Theory (DFT) calculations can be used to predict molecular geometries, electronic structures (such as HOMO and LUMO energy levels), and spectroscopic characteristics. nih.govrsc.org These theoretical predictions can then be correlated with experimental data from techniques like cyclic voltammetry, UV-Vis spectroscopy, and X-ray crystallography to build robust structure-property relationships. nih.govnist.gov

Table: Example of Integrated Computational and Experimental Data for Isoquinoline Derivatives nih.govThis table illustrates the type of data generated in an integrated study, showing the correlation between calculated LUMO energy and experimentally measured reduction potentials for various derivatives.

| Derivative | First Reduction Potential (E¹/V) | Second Reduction Potential (E²/V) | Calculated LUMO (eV) |

|---|---|---|---|

| iQ-iQ | -0.83 | -4.4 | |

| iQ-Q | -0.76 | -4.4 | |

| FiQ-Q | -0.80 | -4.4 | |

| iQ-ClQ | -0.73 | -4.5 | |

| twQ-iQ | -0.86 | -4.3 |

Implementation of Flow Chemistry and Automated Synthesis for Scalable Production

Traditional batch synthesis of complex organic molecules can be challenging to scale up and may pose safety risks. Flow chemistry, where reagents are continuously pumped through a reactor, offers a promising alternative for the production of substituted isoquinolines. numberanalytics.cominterchim.com This technology provides superior control over reaction parameters such as temperature, pressure, and mixing, leading to higher reproducibility and yields. interchim.com

The ability to operate at elevated temperatures and pressures ("superheating") can dramatically accelerate reaction rates. interchim.com Moreover, the small internal volume of flow reactors enhances safety, particularly when dealing with hazardous reagents or unstable intermediates. interchim.com Continuous flow processes have been successfully developed for the synthesis of quinolines, demonstrating high throughputs of over one gram per hour, and this approach is directly applicable to isoquinoline synthesis. thieme-connect.comvapourtec.com

Coupling flow chemistry with automated systems allows for the rapid optimization of reaction conditions and the creation of compound libraries for screening purposes. organic-chemistry.org This automated approach is ideal for exploring the vast chemical space around the this compound scaffold, facilitating the scalable and efficient production of novel derivatives.

| Parameter | Batch Chemistry | Flow Chemistry |

| Scalability | Difficult, requires re-optimization. | Straightforward, by running longer. |

| Safety | Higher risk with large volumes. | Enhanced, small reaction volumes. interchim.com |

| Heat Transfer | Often inefficient and slow. | Highly efficient and rapid. interchim.com |

| Reproducibility | Can be variable batch-to-batch. | High, due to precise control. interchim.com |

| Reaction Time | Can be long. | Often significantly reduced. interchim.com |

Investigation of Novel Supramolecular Assemblies Involving this compound

The specific functional groups on this compound make it an intriguing building block for supramolecular chemistry. The molecule possesses several sites capable of participating in non-covalent interactions, which could direct its assembly into ordered, higher-level structures.

The key potential interactions include:

Hydrogen Bonding: The nitrogen atom of the isoquinoline ring is a hydrogen bond acceptor.

Halogen Bonding: The chlorine atoms at the C-1 and C-5 positions can act as electrophilic halogen bond donors, forming directional interactions with Lewis bases.

π-π Stacking: The aromatic isoquinoline core can interact with other aromatic systems through π-π stacking.

Other Interactions: The oxygen atom of the ethoxy group can also act as a hydrogen bond acceptor.

This unique combination of interaction sites suggests that this compound could be a versatile component for designing complex supramolecular architectures, such as co-crystals, liquid crystals, or functional gels. Future research in this area would involve co-crystallization experiments with various hydrogen and halogen bond acceptors and a detailed structural analysis using X-ray diffraction to understand the resulting packing motifs.

Computational Design and High-Throughput Screening for New Chemical Space Expansion

The discovery of novel molecules with desired functions can be dramatically accelerated by combining computational design with high-throughput screening (HTS). nih.govstanford.edu This paradigm allows for the efficient exploration of a vast chemical space.

The process begins with the computational design of a virtual library of compounds based on the this compound scaffold. By systematically modifying substituents, computational models can predict the properties of thousands of derivatives in silico. nih.gov These models can screen for desirable electronic properties, binding affinities to biological targets, or other functional attributes.

The most promising candidates identified through this virtual screening are then synthesized. These compounds subsequently enter a high-throughput screening workflow, where they are rapidly tested for the predicted activity. nih.govenergy.gov This experimental validation provides crucial feedback that is used to refine the computational models, creating a powerful discovery cycle. This integrated approach has been successfully used to map the chemical space of asymmetric catalysis and can be applied to discover new materials or biologically active agents derived from the this compound core. nih.gov

Q & A

Q. Critical Parameter Table :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature (Cyclization) | 200–220°C | >75% yield below 230°C |

| Chlorination Agent | PCl5 (2.5 eq) | Avoids incomplete substitution |

| Catalyst Loading (Ullmann) | CuI (10 mol%) | Higher amounts increase dimerization |

Advanced: How do steric and electronic effects of the ethoxy group influence the regioselectivity of this compound in cross-coupling reactions?

Methodological Answer:

- Steric Analysis : The ethoxy group at C-4 creates a steric barrier, favoring coupling at C-8 over C-3. Compare with 1,5-Dichloro-4-methoxyisoquinoline (): Methoxy’s smaller size reduces hindrance, altering regioselectivity.

- Electronic Analysis : Electron-donating ethoxy groups activate the ring toward electrophilic substitution but deactivate positions ortho to Cl. Use Hammett σ values (σ_meta = +0.37 for Cl) to predict sites for Suzuki-Miyaura coupling .

- Validation : Perform competitive experiments with Pd(PPh3)4 and aryl boronic acids. Analyze product ratios via HPLC (C18 column, 70:30 MeCN/H2O) .

Basic: What are the best practices for ensuring reproducibility in the synthesis of this compound derivatives?

Methodological Answer:

- Documentation : Follow Beilstein Journal guidelines (): Report exact molar ratios, solvent grades, and purification steps (e.g., column chromatography with silica gel 60, 230–400 mesh).

- Quality Control : Use TLC (hexane:EtOAc 4:1) to monitor reaction progress. Characterize intermediates (e.g., ethoxymethylenation product) via melting point and IR before proceeding .

- Troubleshooting : If yields drop below 50%, check for moisture sensitivity (use molecular sieves) or catalyst deactivation (freshly distill PPh3) .

Advanced: How can isotopic labeling (e.g., 13C, 15N) elucidate the metabolic degradation pathways of this compound in biological systems?

Methodological Answer:

- Synthesis of Labeled Compound : Introduce 13C at the ethoxy group via reaction with 13C-enriched ethanol. Confirm incorporation via 13C NMR (δ 65–70 ppm) .

- Metabolic Studies : Incubate with liver microsomes; track labeled CO2 (indicator of demethylation) via GC-MS. Compare with unlabeled controls to distinguish enzymatic vs. non-enzymatic pathways .

- Data Interpretation : Use Michaelis-Menten kinetics to quantify metabolic rates. Contradictions in pathway dominance (e.g., CYP450 vs. esterase activity) require siRNA knockdown validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.